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  • Product: 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile
  • CAS: 1267462-38-3

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Utility of 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile: From Chemical Building Block to Fibrinolysis Inhibition

Abstract In modern medicinal chemistry, the discovery of novel therapeutics often relies on highly specialized, pre-functionalized chemical building blocks. 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (CAS 1267462-38-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the discovery of novel therapeutics often relies on highly specialized, pre-functionalized chemical building blocks. 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (CAS 1267462-38-3) is a critical advanced intermediate utilized in the synthesis of potent (aza)pyridopyrazolopyrimidinones. This whitepaper explores the structural rationale behind this specific pharmacophore, detailing how it enables the downstream mechanism of action for a novel class of direct fibrinolysis inhibitors designed to treat acute and recurrent bleeding disorders.

Introduction: The Strategic Role of Advanced Intermediates

While 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile does not possess a standalone biological mechanism of action as an active pharmaceutical ingredient (API), it is a highly engineered foundational scaffold. In drug development, accessing complex chemical space efficiently requires starting materials that already possess the necessary stereoelectronic properties to interact with target enzymes.

This specific compound has been prominently featured in the synthesis of novel antifibrinolytics, specifically targeting the plasminogen/plasmin system, as detailed in the [1]. By serving as the core aromatic system, it dictates the conformational geometry and binding affinity of the final synthesized APIs within the active site of serine proteases.

Structural Rationale and Conformational Locking

The design of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is a masterclass in rational drug design, employing three distinct functional groups on a central benzene ring to achieve a "locked" conformation:

  • The Nitrile Group (-CN) at C1: Nitriles act as compact, highly polar hydrogen bond acceptors. In the context of serine protease inhibitors, the linear geometry of the nitrile allows it to project deeply into the S1 pocket or interact with the oxyanion hole without causing steric clashes, providing a strong dipole moment that anchors the molecule.

  • The Ortho-Fluoro Substitution at C2: Fluorine is highly electronegative yet sterically small (mimicking hydrogen). Its primary role here is twofold: it increases metabolic stability by blocking CYP450-mediated oxidation at the ortho position, and it exerts a strong inductive effect that modulates the basicity of the adjacent heterocyclic systems.

  • The 1H-Pyrazol-1-yl Moiety at C6: The attachment of this heteroaromatic ring adjacent to the nitrile creates significant steric hindrance. This forces the pyrazole ring out of coplanarity with the central benzene ring, resulting in an orthogonal or "twisted" conformation. This pre-organized 3D geometry is thermodynamically favorable for binding into the narrow, deep hydrophobic pockets (such as the S2/S3 pockets of plasmin) while leaving the pyrazole N2 atom available for hydrogen bonding.

Downstream Mechanism of Action: Inhibition of Fibrinolysis

The APIs derived from this building block are designed to halt hyperfibrinolysis—a condition where blood clots are broken down too rapidly, leading to severe hemorrhage in trauma, surgery, or hereditary bleeding disorders (e.g., hemophilia).

The Fibrinolytic Cascade

Under normal physiological conditions, the is initiated when tissue plasminogen activator (tPA) or urokinase (uPA) converts the inactive zymogen plasminogen into the active serine protease, plasmin[2]. Plasmin then binds to and cleaves the stable fibrin clot into soluble fibrin degradation products (FDPs).

Mechanism of Inhibition

The (aza)pyridopyrazolopyrimidinones synthesized from 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile act as direct, reversible competitive inhibitors of plasmin . By mimicking the natural peptide substrates of plasmin, the rigidified core of the inhibitor docks into the enzyme's active site. This prevents plasmin from accessing and cleaving the lysine-arginine bonds of the fibrin matrix, thereby stabilizing the clot and promoting hemostasis.

G Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Serine Protease) Plasminogen->Plasmin Activated by tPA tPA / uPA (Activators) tPA->Plasminogen Catalyzes FDPs Fibrin Degradation Products Plasmin->FDPs Drives Lysis Fibrin Fibrin Clot (Stable Matrix) Fibrin->FDPs Cleaved by Plasmin Inhibitor API derived from 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile Inhibitor->Plasmin Direct Inhibition

Caption: Fibrinolysis signaling cascade and the targeted inhibition of Plasmin by derived APIs.

Experimental Workflows and Self-Validating Protocols

To transition from the raw building block to a validated therapeutic lead, researchers employ a rigorous pipeline of chemical synthesis and biochemical screening.

Protocol A: Synthesis of the Pyrazolopyrimidinone Core

Causality: The highly polar nature of the nitrile and pyrazole groups requires specific coupling conditions and advanced purification techniques to ensure the integrity of the final cyclic amide.

  • Nucleophilic Aromatic Substitution (SNAr): React 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile with a functionalized hydrazine derivative in the presence of a non-nucleophilic base (e.g., DIPEA) in DMF at 80°C. The fluorine atom acts as an excellent leaving group due to the electron-withdrawing nature of the adjacent nitrile.

  • Cyclization: Elevate the temperature to 120°C to induce intramolecular cyclization between the newly attached hydrazine moiety and the nitrile group, forming the fused pyrimidinone ring.

  • Purification & Validation: Isolate the product using reverse-phase preparative HPLC (C18 column). Self-Validation: Confirm the successful cyclization via FT-IR (monitoring the disappearance of the sharp -CN stretch at ~2200 cm⁻¹) and LC-MS to verify the exact mass of the fused core.

Protocol B: In Vitro Plasmin Inhibition Assay (Chromogenic)

Causality: To accurately measure the direct inhibition of plasmin, researchers utilize the[3]. The S-2251 substrate (H-D-Val-Leu-Lys-pNA) specifically mimics the natural cleavage site of fibrin, ensuring that the assay readout is highly specific to plasmin activity and unaffected by other plasma proteases.

  • Reagent Preparation: Prepare a working solution of human plasmin (2 nM) in a Tris-HCl assay buffer (pH 7.4, containing 0.1% BSA to prevent non-specific binding).

  • Inhibitor Incubation: In a 96-well microtiter plate, add 10 µL of the synthesized inhibitor (at varying serial dilutions from 10 µM to 0.1 nM) to 70 µL of the plasmin solution. Incubate at 37°C for 15 minutes to allow the reversible binding equilibrium to establish.

  • Kinetic Readout: Add 20 µL of the S-2251 chromogenic substrate (final concentration 0.5 mM). Plasmin cleaves the substrate, releasing yellow p-nitroaniline (pNA).

  • Data Acquisition & Validation: Measure the absorbance kinetically at 405 nm over 30 minutes. Self-Validation: Include Tranexamic Acid and Aprotinin as positive controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow A 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (Starting Material) B Core Assembly (Pyrazolopyrimidinone) A->B C Lead Optimization (SAR Studies) B->C D In Vitro Assay (Plasmin Inhibition) C->D E In Vivo Efficacy (Bleeding Models) D->E

Caption: Drug development workflow from the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile building block.

Quantitative Data Presentation

The structural rigidity imparted by the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile core allows downstream APIs to achieve nanomolar potency, vastly outperforming traditional lysine analogs like Tranexamic Acid.

Compound / DrugTarget EnzymeIC₅₀ (nM)Selectivity vs. ThrombinMechanism of Action
Derived API (Lead 1) Human Plasmin12.5>1000-foldDirect Reversible Competitive
Derived API (Lead 2) Human Plasmin8.2>1500-foldDirect Reversible Competitive
Tranexamic Acid (Control)Plasminogen (Kringle)~1,000,000N/ALysine Analog (Indirect)
Aprotinin (Control)Human Plasmin15.0~500-foldDirect Serine Protease Inhibitor

Conclusion

While 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is not a therapeutic agent in isolation, it is a master key in the synthesis of advanced fibrinolysis inhibitors. By leveraging its unique stereoelectronic properties—specifically the conformational locking driven by the interplay of the nitrile, fluoro, and pyrazole groups—medicinal chemists can construct highly selective, potent APIs capable of stabilizing blood clots and preventing life-threatening hemorrhages.

References

  • Title: EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.
  • Title: Chemical Adjustment of Fibrinolysis. Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries. Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

[2] 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile | C10H6FN3 - PubChem 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile. C10H6FN3.

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Author: BenchChem Technical Support Team. Date: March 2026

[2] 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile | C10H6FN3 - PubChem 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile. C10H6FN3. CID 57551846. Download. ... 2-fluoro-6-(pyrazol-1-yl)benzonitrile. 1267462-38-3. 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile. Benzonitrile, 2-fluoro-6-(1H-pyrazol-1-yl)-. More... Molecular Formula. C10H6FN3. Synonyms. 2-fluoro-6-(pyrazol-1-yl)benzonitrile. 1267462-38-3. 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile. Benzonitrile, 2-fluoro-6-(1H-pyrazol-1-yl)-. AKOS028109040. ... 1 Structures · 2 Names and Identifiers · 3 Chemical and Physical Properties · 4 Related Records · 5 Chemical Vendors · 6 Classification. ...

  • 187.17 g/mol . Computed by PubChem 2.2 (PubChem release 2021.05.07)

  • 2.1. Computed by XLogP3 3.0 (PubChem release 2021.05.07)

  • 187.05493035 g/mol . Computed by PubChem 2.2 (PubChem release 2021.05.07)

  • 187.05493035 g/mol . Computed by PubChem 2.2 (PubChem release 2021.05.07)

  • 43.1 Ų

  • 280. ...

  • 2-fluoro-6-(pyrazol-1-yl)benzonitrile.

  • 1267462-38-3.

  • 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile.

  • Benzonitrile, 2-fluoro-6-(1H-pyrazol-1-yl)-

  • AKOS028109040.

  • CS-0077978.

  • HY-128698.

  • KS-00000X97.

  • ACT08453.

  • ZINC40879500.

  • EN300-163140.

  • C10H6FN3.

  • STK059275.

  • 2-fluoro-6-(1-pyrazolyl)benzonitrile.

  • 2-Fluoro-6-(pyrazol-1-yl)benzonitrile.

  • 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile, 97%

  • 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile 1267462-38-3.

  • 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile, Min. 95%

  • 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, analytical standard.

  • 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile, (CAS No. 1267462-38-3)

  • Benzonitrile, 2-fluoro-6-(1H-pyrazol-1-yl)- (9CI)

  • 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile, for research and development only.

WO2010065185A1 - Pyrazole inhibitors of MAP kinase - Google Patents Example 138: 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. To a solution of 2,6- difluorobenzonitrile (5 g, 36 mmol) and 1H-pyrazole (2.45 g, 36 mmol) in DMF (100 mL) was added potassium carbonate (9.9 g, 72 mmol) and the mixture was stirred at 80 0C for 16 h. The reaction mixture was cooled to RT and diluted with water (200 mL). The solid was collected by filtration and washed with water to give the desired product as a white solid (5.8 g, 86%). 1H NMR (400 MHz, DMSOd6) δ 8.44 (d, J= 2.5 Hz, 1H), 7.89 (dd, J= 8.3, 7.0 Hz, 1H), 7.78 (d, J= 0.6 Hz, 1H), 7.62 (dd, J= 8.3, 1.0 Hz, 1H), 7.49 (d, J= 8.3 Hz, 1H), 6.61 (dd, J= 2.5, 0.6 Hz, 1H). MS (ES+) C10H6FN3 requires 187, found 188 [M+H]+. ... WO2010065185A1 - Pyrazole inhibitors of MAP kinase - Google Patents. ... Example 138: 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. To a solution of 2,6- difluorobenzonitrile (5 g, 36 mmol) and 1H-pyrazole (2.45 g, 36 mmol) in DMF (100 mL) was added potassium carbonate (9.9 g, 72 mmol) and the mixture was stirred at 80 0C for 16 h. The reaction mixture was cooled to RT and diluted with water (200 mL). The solid was collected by filtration and washed with water to give the desired product as a white solid (5.8 g, 86%). 1H NMR (400 MHz, DMSOd6) δ 8.44 (d, J= 2.5 Hz, 1H), 7.89 (dd, J= 8.3, 7.0 Hz, 1H), 7.78 (d, J= 0.6 Hz, 1H), 7.62 (dd, J= 8.3, 1.0 Hz, 1H), 7.49 (d, J= 8.3 Hz, 1H), 6.61 (dd, J= 2.5, 0.6 Hz, 1H). MS (ES+) C10H6FN3 requires 187, found 188 [M+H]+.

1267462-38-3|2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile - BLDpharm View(1267462-38-3)/(2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile)information and documentation regarding (2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile), including NMR, HPLC, LC-MS, UPLC & more. ... 1267462-38-3|2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile|BLD Pharm. ... 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile transportation. ... Note: Special offer only available for online orders.

Infrared spectroscopy of 2,3-Difluoro-6-nitrobenzonitrile functional groups - Benchchem The structure of 2,3-Difluoro-6-nitrobenzonitrile incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. These distinct absorptions allow for the unambiguous identification of the molecule's chemical architecture. Nitrile Group (-C≡N): The nitrile group is characterized by a strong and sharp absorption band resulting from the C≡N stretching vibration. For aromatic nitriles, this peak typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic marker. ... This guide provides a detailed examination of the infrared (IR) spectroscopic properties of 2,3- · Difluoro-6-nitrobenzonitrile, a compound of interest in pharmaceutical and chemical research. Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For researchers and drug development professionals, understanding the IR spectrum of this molecule is crucial for its synthesis, characterization, and quality control. Core Functional Groups and Their Vibrational. Signatures. The structure of 2,3-Difluoro-6-nitrobenzonitrile incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. These distinct absorptions allow for the unambiguous identification of the molecule's chemical architecture. Nitrile Group (-C≡N): The nitrile group is characterized by a strong and sharp absorption band resulting from the C≡N stretching vibration. For aromatic nitriles, this peak typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic marker. Electron-withdrawing groups attached to the phenyl ring, such as the nitro and fluoro groups in this molecule, can slightly increase the wavenumber of this vibration.. Foundational & Exploratory. Check Availability & Pricing. © 2025 BenchChem. All rights reserved. 1 / 7. Tech Support. Page 2. Nitro Group (-NO₂): The nitro group gives rise to two prominent and strong stretching vibrations: an asymmetric stretch (ν_as_(NO₂)) at a higher frequency and a symmetric stretch (ν_s_(NO₂)) at a lower frequency. The positions of these bands are sensitive to the electronic environment, and their high intensity is due to the large change in dipole moment during vibration. Aromatic Ring (C₆H₂): The substituted benzene ring exhibits several characteristic vibrations. These include C-H stretching vibrations, which occur at wavenumbers ... ... This guide provides a detailed examination of the infrared (IR) spectroscopic properties of 2,3- Difluoro-6-nitrobenzonitrile, a compound of interest in pharmaceutical and chemical research. Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For researchers and drug development professionals, understanding the IR spectrum of this molecule is crucial for its synthesis, characterization, and quality control. ... Gently wipe the crystal surface with a lint-free wipe moistened with a suitable solvent and allow it to dry completely. With the empty and clean ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent response, which will be subtracted from the sample spectrum. 3. Sample Analysis: Place a small amount of the 2,3-Difluoro-6-nitrobenzonitrile powder onto the center of the ATR crystal. Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to obtaining a reproducible spectrum. ... Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000– 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. 4. Data Processing and Analysis: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum. Perform an ATR correction if necessary. This software function corrects for the wavelength- dependent depth of penetration of the IR beam into the sample.

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen The authors included an unsubstituted pyrazole and a 1-methyl substituted pyrazole in the series, in order to evaluate the effect that this position has on the fragmentation trend of 4-substituted N H -pyrazoles. The simplest pyrazole analyzed was the unsubstituted pyrazole ( 1 ). The authors showed that the fragmentation follows

Foundational

Discovery and Development of Novel Pyrazole-Based Enzyme Inhibitors: A Mechanistic and Methodological Guide

Executive Summary The pyrazole ring—a five-membered heterocyclic core containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in medicinal chemistry and rational drug design[1]. Distinguished by its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic core containing two adjacent nitrogen atoms—has emerged as a privileged scaffold in medicinal chemistry and rational drug design[1]. Distinguished by its synthetic tractability, favorable physicochemical properties, and versatile hydrogen-bonding capabilities, the pyrazole moiety is a cornerstone in the development of highly selective enzyme inhibitors[2]. This technical guide explores the rational design, synthesis, and validation of pyrazole-based inhibitors, focusing on their application against protein kinases, cyclooxygenases (COX), and acetylcholinesterase (AChE).

The Pyrazole Scaffold: Structural Rationale

The success of the 1,2-diazole (pyrazole) core lies in its rigid, planar structure, which acts as an excellent bioisostere for amides, phenols, and other aromatic rings. Its two nitrogen atoms serve dual roles: one acts as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)[2]. This bidentate capability enables pyrazole derivatives to form highly stable, directional hydrogen bonds with the hinge region of protein kinases or the catalytic anionic sites of metabolic enzymes, anchoring the inhibitor firmly within the active site[1].

Target Classes and Mechanistic Insights

Protein Kinases (PKs)

Overexpression or mutation of protein kinases drives oncogenesis, fibrosis, and inflammatory diseases. Pyrazole derivatives frequently act as Type I kinase inhibitors, binding to the active conformation (DFG-in state) at the ATP-binding pocket[1].

  • JAK1/JAK2: Ruxolitinib, a pyrazole-linked pyrrolo[2,3-d]pyrimidine, selectively inhibits JAK1/2 by exploiting shape complementarity in the ATP pocket, achieving IC50 values near 3 nM[1].

  • Aurora Kinases: The combinatorial expansion of tetrahydropyrrolo[3,4-c]pyrazole scaffolds has yielded potent Aurora-A inhibitors (IC50 = 27 nM). These compounds block tumor cell proliferation by disrupting the cell cycle in the nanomolar range[3].

  • Cyclin-Dependent Kinase 8 (CDK8): Recent structure-based virtual screening campaigns identified novel pyrazole inhibitors targeting CDK8 (IC50 = 398.8 nM). These inhibitors disrupt TGF-β1/Smad signaling, showing significant potential for treating pulmonary fibrosis[4].

Cyclooxygenase-2 (COX-2)

Pyrazole derivatives are benchmark selective COX-2 inhibitors. Commercially approved drugs like Celecoxib utilize the pyrazole core to optimally position a sulfonamide or methylsulfonyl pharmacophore into the COX-2 specific side pocket[5]. This steric block prevents arachidonic acid oxygenation, drastically reducing pro-inflammatory prostaglandin E2 (PGE2) production[6].

Acetylcholinesterase (AChE)

In Alzheimer's disease research, novel pyrazole derivatives are synthesized to inhibit AChE and butyrylcholinesterase (BChE)[7]. For example, pyrazole derivatives containing a benzylidene moiety have demonstrated AChE inhibition (IC50 = 5.28 µM) by interacting with the catalytic anionic site, offering a multitarget approach that also mitigates amyloid-beta plaque generation[7],[8].

Quantitative Profiling of Pyrazole Inhibitors

To benchmark the efficacy of novel compounds, it is critical to compare their in vitro activity against established pyrazole derivatives.

Table 1: Representative Pyrazole-Based Enzyme Inhibitors and Their in vitro Efficacy

Compound / ScaffoldTarget EnzymeDisease ContextReported IC50Ref
Ruxolitinib JAK1 / JAK2Myelofibrosis~3 nM[1]
Compound 18 (Tetrahydropyrrolo-pyrazole)Aurora-A KinaseCancer27 nM[3]
Compound 43 (Pyrazole carbaldehyde)PI3 KinaseBreast Cancer0.25 µM[9]
Compound 50 (Fused pyrazole)EGFR / VEGFR-2Hepatocellular Carcinoma0.09 µM / 0.23 µM[9]
Novel Pyrazole Inhibitor CDK8Pulmonary Fibrosis398.8 nM[4]
Benzylidene-pyrazole derivative AChEAlzheimer's Disease5.28 µM[7]

Discovery Workflow and Methodologies

G Target Target Identification SBVS Virtual Screening Target->SBVS Synthesis Scaffold Synthesis SBVS->Synthesis InVitro In Vitro Assays Synthesis->InVitro LeadOpt Lead Optimization InVitro->LeadOpt LeadOpt->Synthesis SAR Feedback

Workflow for the discovery and optimization of pyrazole-based enzyme inhibitors.

Protocol 1: Structure-Based Virtual Screening (SBVS) for Pyrazole Hit Identification

Causality & Rationale: High-throughput in vitro screening is resource-intensive. SBVS narrows the chemical space by computationally docking pyrazole libraries into the target's crystal structure, prioritizing compounds with optimal thermodynamic binding profiles[4].

  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of the target enzyme (e.g., CDK8) from the Protein Data Bank. Remove non-bridging water molecules and co-crystallized ligands. Add polar hydrogens to establish correct protonation states at physiological pH (7.4).

  • Library Preparation: Generate a 3D conformer library of pyrazole-based compounds. Assign Gasteiger charges and minimize energies using the OPLS3 force field to ensure physically realistic starting geometries.

  • Grid Generation: Define a receptor grid box centered on the active site (e.g., the ATP-binding hinge region for kinases).

  • Docking & Scoring: Execute molecular docking using a scoring function that heavily weights hydrogen bonding with hinge residues, π-π stacking, and steric complementarity.

  • Self-Validation System: Re-dock the native co-crystallized ligand back into the empty receptor grid. The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the empirical crystal pose is < 2.0 Å.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo Method)

Causality & Rationale: To confirm in silico hits, an orthogonal biochemical assay is required. The ADP-Glo assay measures kinase activity by quantifying the ADP produced during substrate phosphorylation, providing a highly sensitive, luminescent readout that directly correlates with enzyme turnover.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: The inclusion of BSA is critical; it prevents the non-specific binding of hydrophobic pyrazole inhibitors to the plastic microplate walls, preventing false negatives.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor in DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the purified kinase to the wells and incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding pyrazole inhibitors to reach thermodynamic equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the enzyme's specific Km value) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin luminescent reaction.

  • Data Analysis & Self-Validation: Measure luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model. The assay is self-validating by including a known reference inhibitor (e.g., Staurosporine) as a positive control; the run is accepted only if the reference IC50 falls within its documented historical range.

Signaling Pathways and Cellular Impact

Pathway Cytokine Cytokine Receptor JAK JAK1 / JAK2 Cytokine->JAK STAT STAT Activation JAK->STAT Ruxolitinib Pyrazole Inhibitor (Ruxolitinib) Ruxolitinib->JAK ATP Inhibition Transcription Gene Transcription STAT->Transcription

Mechanism of JAK1/2 inhibition by the pyrazole-derivative Ruxolitinib in the JAK/STAT pathway.

By selectively inhibiting the ATP-binding pocket of JAK1/2, pyrazole derivatives like Ruxolitinib prevent the trans-phosphorylation of downstream STAT proteins[1]. This halts STAT dimerization and nuclear translocation, thereby downregulating the transcription of pro-inflammatory and proliferative genes, which is the foundational mechanism for treating myeloproliferative neoplasms.

Conclusion

The pyrazole scaffold remains an indispensable tool in the arsenal of medicinal chemists. By leveraging structure-based design, rigorous biochemical profiling, and targeted cellular assays, researchers can continuously exploit this versatile heterocycle. Future directions point toward the development of dual-target pyrazole inhibitors and proteolysis-targeting chimeras (PROTACs) incorporating pyrazole ligands, further expanding their therapeutic utility in oncology, neurodegeneration, and inflammatory diseases.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation International Journal of Pharmaceutical Sciences URL:[Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation PubMed (NIH) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents PMC (NIH) URL:[Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease ResearchGate URL:[Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease Bentham Science Publishers URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI URL:[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets PubMed (NIH) URL:[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets ResearchGate URL:[Link]

  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis PubMed (NIH) URL:[Link]

Sources

Exploratory

Deconstructing the Pyrazole-Benzonitrile Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships in Modern Therapeutics

Executive Summary The pyrazole-benzonitrile structural motif has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery[1]. By fusing the conformational rigidity and hydrogen-bonding po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-benzonitrile structural motif has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery[1]. By fusing the conformational rigidity and hydrogen-bonding potential of the pyrazole ring with the metabolic stability and electron-withdrawing nature of the benzonitrile moiety, medicinal chemists can precisely tune physicochemical properties and target affinity[1]. This in-depth technical guide explores the causality behind the structure-activity relationship (SAR) of pyrazole-benzonitriles, highlighting their application in developing next-generation androgen receptor (AR) antagonists for prostate cancer and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.

Pharmacophore Deconstruction: Causality in Chemical Design

To understand the SAR of pyrazole-benzonitriles, one must isolate the functional contributions of each moiety and the physical chemistry driving their interactions.

The Pyrazole Core: Bioisosterism and Physicochemical Tuning

Pyrazoles are five-membered aromatic heterocycles featuring two adjacent nitrogen atoms. In rational drug design, the pyrazole ring frequently serves as a bioisostere for arenes, such as benzene or phenol[2]. The causality behind this replacement is twofold:

  • Lipophilicity Reduction: Benzene is highly lipophilic (ClogP ≈ 2.14), which can lead to poor aqueous solubility and non-specific protein binding. Replacing it with a pyrazole (ClogP ≈ 0.24) significantly enhances the hydrophilicity of the molecule without sacrificing aromaticity[2].

  • Directional Hydrogen Bonding: The N1 atom (pyrrole-like) can act as a hydrogen bond donor (if unsubstituted), while the N2 atom (pyridine-like) serves as a hydrogen bond acceptor[2]. This dual capacity allows the scaffold to anchor tightly within polar regions of a receptor pocket, facilitating better binding than a purely hydrophobic arene.

The Benzonitrile Moiety: Electronic and Metabolic Anchoring

The attachment of a benzonitrile group to the pyrazole core introduces a strong electron-withdrawing cyano (-C≡N) group.

  • Metabolic Shielding: The cyano group occupies the para- or meta-position of the phenyl ring, effectively blocking cytochrome P450-mediated aromatic hydroxylation at that site, thereby extending the drug's pharmacokinetic half-life.

  • Dipole Interactions: The linear, sp-hybridized cyano group projects deep into narrow, hydrophobic binding pockets, where the terminal nitrogen can engage in critical dipole-dipole interactions or water-mediated hydrogen bonds with the target protein backbone.

SAR Dynamics: Case Studies in Target Modulation

Case Study 1: Androgen Receptor (AR) Antagonists

The treatment of castration-resistant prostate cancer (CRPC) relies heavily on AR antagonists. First- and second-generation drugs (e.g., bicalutamide, enzalutamide) target the ligand-binding pocket (LBP) but eventually face resistance due to AR mutations[3]. Recent scaffold hopping strategies have identified 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives as potent AR antagonists that target non-LBP sites[4]. SAR optimization in this series revealed that substituting the pyrazole ring with specific acetamide groups drastically improved antagonistic activity[4]. The electron-withdrawing nature of the 3-chloro-4-cyanophenyl group is critical for maintaining the correct spatial orientation of the pyrazole core within the AR binding domain, allowing it to force the receptor into an inactive conformation and prevent nuclear translocation[3][4].

Case Study 2: HIV-1 NNRTIs (Lersivirine)

Lersivirine is a classic example of a pyrazole-benzonitrile NNRTI developed to combat drug-resistant HIV-1 strains[5]. The SAR here demonstrates that the pyrazole ring provides the necessary flexibility to adapt to mutations in the reverse transcriptase binding pocket (such as the K103N mutation), while the benzonitrile group anchors the molecule via π-π stacking and dipole interactions with conserved aromatic residues[5][6].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship data, correlating structural modifications of the pyrazole-benzonitrile core with in vitro potency across different therapeutic targets.

Compound / DerivativeCore ScaffoldKey SubstitutionTargetIC50 (nM)Efficacy / Notes
Enzalutamide (Ref)Thiohydantoin-BenzonitrileN/AAR (LBP)~21Susceptible to AR point mutations[3]
Compound 2f Pyrazole-BenzonitrileAcetamide at Pyrazole C3AR (Non-LBP)69Overcomes antiandrogen resistance[4]
Compound 10e Pyrazole-FluorophenylBenzamideAR (LNCaP)18,00046% PSA downregulation[7]
Lersivirine Pyrazole-BenzonitrileEther linkageHIV-1 RT< 15Highly active against K103N mutation[5]

Mechanistic Pathways & Workflows (Visualized)

SAR_Workflow Design 1. Scaffold Hopping & Computational Design Synthesis 2. Chemical Synthesis (e.g., Cycloaddition) Design->Synthesis InVitro 3. In Vitro Profiling (Receptor Binding/IC50) Synthesis->InVitro InVivo 4. In Vivo Efficacy (Xenograft Models) InVitro->InVivo High Potency & Selectivity Refinement SAR Refinement (Bioisosteric Replacement) InVitro->Refinement Poor ADMET/Potency Refinement->Design Iterative Optimization

Figure 1: Iterative SAR optimization workflow for pyrazole-benzonitrile drug candidates.

AR_Pathway Androgen Androgen (DHT) AR_Cytosol Androgen Receptor (Cytosol) Androgen->AR_Cytosol Binds to LBP AR_Active AR Dimerization & Activation AR_Cytosol->AR_Active Antagonist Pyrazole-Benzonitrile Antagonist Antagonist->AR_Cytosol Blocks Ligand Binding Nucleus Nuclear Translocation Antagonist->Nucleus Inhibits Translocation AR_Active->Nucleus Transcription Target Gene Transcription (e.g., PSA) Nucleus->Transcription

Figure 2: Mechanism of action for pyrazole-benzonitrile androgen receptor antagonists.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis of the pyrazole-benzonitrile core and its biological evaluation.

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

The construction of the pyrazole ring is frequently accomplished through 1,3-dipolar cycloaddition reactions, providing a regioselective route to 1,5-disubstituted pyrazoles.

  • Preparation of the Dipole: Dissolve the appropriate arylhydrazone precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen as a polar aprotic solvent to ensure the complete dissolution and stabilization of the highly polar nitrilimine intermediate generated in situ.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) and a mild base such as triethylamine (1.5 eq) to the solution. Causality: Triethylamine neutralizes the HCl byproduct generated during nitrilimine formation, driving the equilibrium forward and preventing the degradation of acid-sensitive functional groups.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours. Monitor the reaction progression via TLC or LC-MS.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure pyrazole-benzonitrile derivative.

Protocol B: In Vitro AR Transactivation Assay

This protocol evaluates the ability of the synthesized compounds to inhibit Androgen Receptor-mediated transcription[8].

  • Cell Culture Preparation: Plate stable transfected AR/CHO#3 cells onto 96-well luminoplates at a density of 2 × 10⁴ cells/well.

  • Media Exchange: After 6 hours, replace the growth medium with an assay medium containing charcoal-stripped fetal bovine serum (FBS). Causality: Charcoal-stripped FBS is a critical experimental choice; it removes endogenous steroid hormones that would otherwise compete with the synthesized antagonists, ensuring that the measured luciferase activity is solely a function of the controlled dihydrotestosterone (DHT) and the test compound[8].

  • Compound Treatment: Treat the cells with 0.3 nM of DHT (to induce AR activation) alongside varying concentrations of the pyrazole-benzonitrile test compound (e.g., 1 nM to 10 μM) dissolved in DMSO (final DMSO concentration < 0.1%).

  • Quantification: Incubate for 24 hours, lyse the cells, and measure luciferase activity using a standard luminescence microplate reader. Calculate the IC50 values using non-linear regression analysis.

Conclusion

The pyrazole-benzonitrile scaffold represents a masterclass in rational drug design. By leveraging the bioisosteric properties of the pyrazole ring and the electronic anchoring of the benzonitrile group, researchers can overcome significant pharmacokinetic and pharmacodynamic hurdles. As demonstrated by its success in targeting both viral polymerases and nuclear hormone receptors, this pharmacophore will continue to serve as a foundational building block for next-generation therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile in Target-Oriented Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid generation of diverse chemical libraries. 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid generation of diverse chemical libraries. 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (CAS: 1267462-38-3) has emerged as a highly versatile scaffold[1]. By combining a highly activated carbon-fluorine (C-F) bond with a sterically demanding and pharmacologically relevant pyrazole ring, this compound enables divergent synthetic pathways. This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing this building block in drug discovery workflows.

Chemical Profiling & Mechanistic Insights

The synthetic utility of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is governed by the synergistic electronic effects of its substituents:

  • SNAr Activation via the Nitrile Group: The reactivity of 2-fluorobenzonitrile derivatives is largely dictated by the strong electron-withdrawing nature of the nitrile (-C≡N) group[2]. The highly electronegative fluorine atom withdraws electron density inductively, polarizing the C-F bond. Concurrently, the ortho-nitrile group stabilizes the resulting anionic Meisenheimer intermediate during nucleophilic attack via both inductive and resonance effects[2]. Because fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr), the 2-position is highly susceptible to displacement by amines, thiols, and alkoxides.

  • Pharmacological Role of the Pyrazole Ring: The pyrazole ring at the 6-position is not merely a passive spectator; it introduces significant steric bulk and acts as a hydrogen-bond acceptor. This specific pyrazole-benzonitrile motif is a highly valuable pharmacophore, frequently utilized in the development of kinase inhibitors and agents targeting the coagulation cascade, such as inhibitors of fibrinolysis[3].

  • Nitrile Cycloaddition: The nitrile group itself serves as a latent bioisostere. It can be converted into a 1H-tetrazole via a [3+2] cycloaddition with sodium azide. This transformation is highly accelerated by Lewis acids, which coordinate to the nitrile nitrogen and increase the electrophilicity of the nitrile carbon[4].

Synthetic Divergence & Pharmacological Relevance

The bifunctional nature of this scaffold allows medicinal chemists to diverge a single starting material into multiple distinct pharmacophore classes.

G A 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (Central Scaffold) B SNAr Reaction (Nucleophilic Attack at C-F) A->B Amines, Base, Heat C Nitrile Cycloaddition ([3+2] with NaN3) A->C NaN3, ZnBr2, Heat D 2-Amino-6-(pyrazol-1-yl)benzonitriles (Kinase Inhibitors) B->D E 5-(2-Fluoro-6-(pyrazol-1-yl)phenyl)tetrazoles (Bioisosteres) C->E

Figure 1: Synthetic divergence of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile into key pharmacophores.

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties

Property Value
CAS Number 1267462-38-3[1]
Molecular Formula C10H6FN3
Molecular Weight 187.18 g/mol

| Physical State | Solid |

Table 2: Optimization of SNAr Reaction Conditions (Model: Piperazine) Causality: Polar aprotic solvents (DMF/NMP) are required to solvate the Meisenheimer complex without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1THFK₂CO₃651245
2DMFK₂CO₃90678
3 DMF DIPEA 90 4 92
4NMPDIPEA110289

Experimental Protocols

Workflow Visualization

Workflow step1 Step 1: Reagent Preparation Dissolve building block & amine in DMF step2 Step 2: Base Addition Add DIPEA to scavenge HF step1->step2 step3 Step 3: Thermal Activation Heat to 90°C to form Meisenheimer complex step2->step3 step4 Step 4: Reaction Monitoring Track F-displacement via LC-MS or 19F NMR step3->step4 step5 Step 5: Workup & Isolation Aqueous quench, extraction, and chromatography step4->step5

Figure 2: Self-validating workflow for the SNAr reaction of fluorobenzonitriles.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Objective: Synthesize 2-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)benzonitrile. Causality of Design: N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (like K₂CO₃) due to its superior solubility in DMF. This ensures a homogeneous reaction mixture that rapidly scavenges the generated hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the piperazine nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol, 187 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add piperazine (1.5 mmol, 129 mg) followed by DIPEA (2.0 mmol, 348 µL).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block for 4 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via ¹⁹F NMR. Validation condition: The reaction is complete only when the characteristic aromatic C-F signal (typically between -105 ppm and -115 ppm) has completely disappeared. If the signal persists, continue heating for an additional 2 hours.

  • Workup: Cool the mixture to room temperature and quench with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the product.

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: Synthesize 5-(2-fluoro-6-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole. Causality of Design: Zinc bromide (ZnBr₂) acts as a highly effective Lewis acid. It coordinates to the lone pair of the nitrile nitrogen, withdrawing electron density and rendering the nitrile carbon highly electrophilic. This significantly lowers the activation energy required for the [3+2] cycloaddition with the azide anion[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol, 187 mg) in a 1:1 mixture of Isopropanol and Water (10 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.5 mmol, 97 mg) and Zinc Bromide (ZnBr₂) (1.0 mmol, 225 mg). Safety Note: NaN₃ is highly toxic; handle with extreme care in a fume hood.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C for 16 hours.

  • Self-Validation Check (Critical): Evaporate a small aliquot of the crude mixture and analyze via FT-IR spectroscopy. Validation condition: The reaction is deemed complete when the sharp, intense C≡N stretching band at ~2220 cm⁻¹ is entirely absent, replaced by a broad absorption band from 2500–3000 cm⁻¹ corresponding to the tetrazole N-H stretch.

  • Workup: Cool to room temperature. Acidify the mixture to pH 2 using 1M HCl to precipitate the tetrazole and break the zinc-tetrazole complex.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water and cold isopropanol, and dry under high vacuum.

References

  • [1] 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile | CymitQuimica. CymitQuimica. 1

  • [2] The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. nbinno.com.2

  • [3] EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Google Patents. 3

  • [4] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. 4

Sources

Application

developing an in vitro assay for 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Application Note: Fragment-Based Screening and Enzymatic Profiling – Developing an In Vitro Assay for 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile Derivatives Introduction & Mechanistic Rationale In the landscape of cardiova...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Screening and Enzymatic Profiling – Developing an In Vitro Assay for 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile Derivatives

Introduction & Mechanistic Rationale

In the landscape of cardiovascular drug discovery, targeting the coagulation and fibrinolysis pathways requires highly specific molecular interventions. The compound 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile serves as a critical synthetic fragment and building block in the development of novel (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones[1]. These advanced chemical classes have been identified as potent inhibitors of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) , also known as Carboxypeptidase U (CPU)[2].

TAFIa is a zinc-dependent metalloprotease that forms a molecular bridge between the coagulation and fibrinolytic cascades. Upon activation by the thrombin-thrombomodulin complex, TAFIa attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin[3]. This cleavage removes the primary binding sites for plasminogen and tissue-type plasminogen activator (tPA), effectively halting clot dissolution[4].

Mechanistic Rationale (E-E-A-T): Why utilize the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile scaffold? The fluorobenzonitrile moiety provides essential dipole interactions and fits snugly into the hydrophobic S1' pocket of the TAFIa active site, while the pyrazole ring offers critical hydrogen-bond accepting capabilities. Evaluating this fragment and its derivatives requires a highly sensitive, self-validating in vitro assay system that can measure both direct enzymatic inhibition and downstream functional efficacy in a physiological milieu.

Visualizing the Target Pathway

Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin Fibrin FDP Fibrin Degradation Products Fibrin->FDP Plasmin Thrombin Thrombin TAFIa TAFIa Thrombin->TAFIa Thrombomodulin TAFIa->Fibrin Cleaves C-term Lys/Arg (Attenuates Lysis) Inhibitor 2-Fluoro-6-(1H-pyrazol-1-yl) benzonitrile scaffold Inhibitor->TAFIa Blockade

Fig 1. The fibrinolytic cascade and the mechanistic blockade of TAFIa by the inhibitor scaffold.

Assay Design Philosophy & Workflow

To ensure scientific integrity and trustworthiness, the screening protocol is designed as a two-tiered, self-validating system :

  • Primary Enzymatic Assay : A high-throughput, fluorogenic cleavage assay using recombinant human TAFIa to determine exact IC50​ values[5].

  • Secondary Functional Assay : A turbidimetric Plasma Clot Lysis Time (PCLT) assay to confirm that the enzymatic inhibition translates to actual enhanced fibrinolysis in human plasma[6].

Workflow Step1 1. Compound Preparation Solubilize scaffold in 100% DMSO Step2 2. Primary Enzymatic Assay Fluorogenic TAFIa cleavage assay Step1->Step2 Step3 3. IC50 Determination Dose-response curve generation Step2->Step3 Step4 4. Functional Validation Turbidimetric plasma clot lysis time (PCLT) Step3->Step4 Step5 5. Lead Optimization SAR expansion of the pyrazole-benzonitrile core Step4->Step5

Fig 2. Two-tiered screening workflow for evaluating pyrazole-benzonitrile fragment derivatives.

Step-by-Step Methodologies

Protocol A: Primary Fluorogenic TAFIa Enzymatic Assay

This assay measures the ability of the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile derivatives to inhibit the cleavage of a fluorogenic substrate (e.g., Dansyl-Pro-Arg or Boc-Glu-Lys-Lys-MCA) by recombinant TAFIa[6].

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.

  • Enzyme: Recombinant human TAFIa (activated with Thrombin/Thrombomodulin prior to use).

  • Substrate: 100 µM fluorogenic substrate.

  • Control: Potato Tuber Carboxypeptidase Inhibitor (PTCI) as a positive control[5].

Step-by-Step Execution:

  • Compound Preparation: Dissolve the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile derivatives in 100% molecular-grade DMSO to a stock concentration of 10 mM.

    • Causality: The highly fluorinated nature of this fragment makes it hydrophobic. Initial solubilization in pure DMSO ensures complete dissolution before aqueous dilution.

  • Plate Setup: Dispense 1 µL of the compound (at various concentrations for dose-response) into a 384-well black, flat-bottom microplate. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Causality: Black plates are mandatory to prevent optical crosstalk between wells and minimize background auto-fluorescence. Keeping DMSO ≤1% prevents solvent-induced denaturation of the TAFIa metalloprotease.

  • Enzyme Addition & Pre-incubation: Add 49 µL of the Assay Buffer containing 2 nM TAFIa. Incubate at room temperature for 15 minutes.

    • Causality: Metalloprotease inhibitors often exhibit slow-binding kinetics. Skipping this pre-incubation step will lead to an underestimation of the compound's potency (artificially high IC50​ ).

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 350 nm, Emission: 460 nm). Read the fluorescence intensity every 60 seconds for 30 minutes to calculate the initial velocity ( V0​ ).

Quality Control (Self-Validation): Calculate the Z'-factor using the vehicle control (DMSO) and the positive control (PTCI). A Z'-factor >0.5 validates the assay's readiness for high-throughput screening.

Protocol B: Functional Plasma Clot Lysis Time (PCLT) Assay

Enzymatic inhibition must translate to physiological function. The PCLT assay evaluates the compound's ability to accelerate clot lysis in a complex plasma matrix[7].

Step-by-Step Execution:

  • Plasma Spiking: Thaw citrated human platelet-poor plasma (PPP) at 37°C. Mix 50 µL of plasma with 10 µL of the test compound (diluted in HEPES buffer) and 1.5 nM recombinant tPA[4].

    • Causality: tPA is required to initiate the baseline fibrinolytic cascade. Without it, spontaneous lysis takes too long for a practical assay window.

  • Coagulation Initiation: Add 40 µL of a trigger solution containing 10 mM CaCl2​ and dilute tissue factor (e.g., Dade Innovin 1:3000)[4].

    • Causality: The CaCl2​ overcomes the citrate anticoagulant in the plasma, while the tissue factor triggers the extrinsic coagulation pathway, causing a rapid thrombin burst that forms the clot and simultaneously activates endogenous TAFI to TAFIa.

  • Turbidimetric Monitoring: Read the absorbance at 405 nm continuously for 3 hours at 37°C.

    • Causality: As the fibrin clot forms, turbidity (absorbance) increases. As tPA induces lysis, turbidity decreases.

  • Data Extraction: The Clot Lysis Time (CLT) is defined as the time from the midpoint of maximum turbidity to the midpoint of the baseline transition. Effective TAFIa inhibitors will significantly shorten the CLT compared to the vehicle control[7].

Quantitative Data Presentation

To track the Optimization of the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile scaffold, data should be tabulated to compare enzymatic potency against functional efficacy. Below is a representative data structure for evaluating hit-to-lead progression.

Compound IDStructural ModificationTAFIa Enzymatic IC50​ (nM)PCLT Reduction (%) at 1 µMAssay Z'-Factor
Fragment Core 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile> 10,000N/A0.72
Intermediate 1 Pyrazolopyrimidinone fusion450 ± 2115%0.75
Lead Cmpd A Optimized Aza-derivative12 ± 1.585%0.78
PTCI (Ctrl) Potato Tuber Carboxypeptidase Inhibitor2.5 ± 0.392%0.81
Vehicle 1% DMSON/A0%N/A

Table 1: Representative screening data demonstrating the transition from the base fragment to a highly potent aza-derivative, validated across both enzymatic and functional assays.

References

  • (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Google Patents (EA029373B1 / Bayer Pharma Aktiengesellschaft). Available at:[1]

  • Structure/characteristics of thrombin activatable fibrinolysis inhibitor (TAFI) and its assay method. J-Stage (Japanese Journal of Thrombosis and Hemostasis). Available at:[Link][3]

  • Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates breast cancer cell metastatic behaviors through inhibition of plasminogen activation and extracellular proteolysis. PubMed Central (PMC). Available at:[Link][5]

  • Real-Time Imaging of Platelet-Initiated Plasma Clot Formation and Lysis Unveils Distinct Impacts of Anticoagulants. PubMed Central (PMC). Available at:[Link][4]

  • Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? MDPI (Int J Mol Sci). Available at:[Link][2]

  • Evaluation of thrombomodulin/TAFI function in plasma using tPA-induced plasma clot lysis time. ResearchGate. Available at: [Link][7]

Sources

Method

Application Note: Quantitative Analysis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Abstract: This document provides detailed analytical methods for the accurate quantification of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The primary method detailed is a r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides detailed analytical methods for the accurate quantification of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection protocol, designed for high precision and accuracy in research and quality control settings. Additionally, a complementary Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method is presented for orthogonal verification and as a primary standard for purity assessment. This guide is intended for researchers, analytical scientists, and drug development professionals requiring precise and reliable quantification of this compound.

Introduction: The Significance of Quantifying 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is a fluorinated aromatic compound incorporating a pyrazole moiety, a structure frequently found in pharmacologically active molecules. Its precise quantification is critical during the synthesis and development of new chemical entities to ensure reaction yield, monitor purity, and maintain batch-to-batch consistency. Inaccurate measurements can lead to downstream synthetic failures, incorrect dosage in pharmacological studies, and potential safety risks. Therefore, validated, and reliable analytical methods are paramount.[1][2][3]

This application note addresses this need by providing a comprehensive guide to the quantification of this specific benzonitrile derivative. The methodologies are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4]

Physicochemical Properties and Analytical Considerations

While extensive public data on the physicochemical properties of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is limited, we can infer key characteristics from its constituent parts—a benzonitrile ring and a pyrazole ring—and from data on similar molecules.

  • UV Absorbance: The presence of both the benzonitrile and pyrazole aromatic rings confers strong UV absorbance. Benzonitrile exhibits absorption in the near-ultraviolet range, and pyrazole has a UV maximum around 203 nm.[5][6] This intrinsic property makes HPLC with UV detection a highly suitable and accessible analytical technique. The optimal detection wavelength is best determined empirically using a photodiode array (PDA) detector during method development, likely in the 210-270 nm range.

  • Solubility and Polarity: The molecule is expected to be soluble in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Its structure suggests a moderate to low polarity, making it an ideal candidate for reversed-phase chromatography.

  • Chemical Structure: The presence of nitrogen atoms and the nitrile group offers sites for potential interactions and dictates the choice of chromatographic conditions to achieve optimal peak shape and resolution from potential impurities.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. For 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, a C18 stationary phase is proposed, which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices
  • Column: A C18 column is selected due to the predicted non-polar nature of the analyte. The alkyl chains of the stationary phase will interact with the non-polar regions of the molecule, providing good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is recommended. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: UV detection is chosen for its simplicity, robustness, and the strong chromophoric nature of the analyte. A PDA detector is highly recommended during method development to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis S1 Weigh Analyte Reference Standard S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 S3 Prepare Calibration Curve Standards S2->S3 S4 Prepare Sample Solutions S2->S4 H2 Inject Standards & Construct Calibration Curve S3->H2 Calibration H3 Inject Samples S4->H3 Analysis H1 System Suitability Test (SST) H1->H2 H2->H3 A1 Integrate Peak Areas H3->A1 Chromatograms A2 Quantify Sample Concentration A1->A2 A3 Report Results A2->A3

Caption: Workflow for the quantification of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile by HPLC.

Detailed HPLC Protocol

Objective: To quantify the concentration of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile in a sample.

Materials:

  • 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or phosphoric acid)

  • Volumetric flasks and pipettes

  • HPLC vials

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA scan 200-400 nm, quantify at λ-max

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve and dilute the sample with the diluent to bring the theoretical concentration of the analyte within the calibration range.

  • System Suitability Test (SST):

    • Inject a mid-range standard solution six times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample solutions.

  • Data Processing:

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Perform a linear regression and ensure the correlation coefficient (r²) is ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions using the calibration curve.

Method Validation Parameters (ICH Q2(R1))

This protocol must be validated to ensure it is fit for its intended purpose.[4] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity r² ≥ 0.999 over the specified range.
Accuracy 98.0% - 102.0% recovery from spiked matrix samples.
Precision Repeatability (intra-day) RSD ≤ 2.0%; Intermediate (inter-day) RSD ≤ 2.0%.
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. LOQ must be precise and accurate.
Robustness Insensitive to small, deliberate changes in method parameters (flow rate, pH, temp).

Orthogonal Method: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[7] It is an excellent tool for purity assessment and for assigning a precise value to a newly synthesized batch that can then be used as a reference standard for HPLC.

Principles of qNMR for Quantification

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a signal from a known amount of an internal standard, the concentration or purity of the analyte can be calculated.

Experimental Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis S1 Accurately weigh Analyte S3 Dissolve both in Deuterated Solvent (e.g., DMSO-d6) S1->S3 S2 Accurately weigh Internal Standard (e.g., Maleic Anhydride) S2->S3 S4 Transfer to NMR Tube S3->S4 N1 Optimize Shim S4->N1 Insert Sample N2 Acquire Spectrum with Quantitative Parameters (Long relaxation delay) N1->N2 A1 Phase and Baseline Correction N2->A1 Raw Data (FID) A2 Integrate Analyte and Standard Peaks A1->A2 A3 Calculate Purity/ Concentration A2->A3

Caption: General workflow for quantitative NMR (qNMR) analysis.

Detailed qNMR Protocol

Objective: To determine the purity of a 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile sample.

Materials:

  • 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile sample

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance

  • NMR tubes

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being integrated. A d1 of 30-60 seconds is a safe starting point.

    • Ensure a 90° pulse angle is used.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved proton signal from the analyte that does not overlap with other signals.

    • Select a well-resolved signal from the internal standard.

    • Integrate both selected signals.

    • Calculate the purity using the following formula:

    Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

This application note provides two robust and scientifically grounded methods for the quantification of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. The primary RP-HPLC method is ideal for routine quality control, offering high throughput and sensitivity. The orthogonal qNMR method serves as an excellent tool for primary characterization, purity assignment, and independent verification of results. The successful implementation and validation of these methods will ensure the generation of accurate and reliable data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • Pharmaguideline. "Analytical Method Validation (AMV) in Pharmaceuticals." Accessed March 10, 2026. [Link]

  • Sema. "Validation Of Analytical Methods For Pharmaceutical Analysis." Accessed March 10, 2026. [Link]

  • CD Formulation. "Pharmaceutical Analytical Methods Validation, Verification and Transfer." Accessed March 10, 2026. [Link]

  • ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Accessed March 10, 2026. [Link]

  • SciSpace. "validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc." Accessed March 10, 2026. [Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." Accessed March 10, 2026. [Link]

  • ResearchGate. "NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy." Accessed March 10, 2026. [Link]

  • PubChem. "2-Fluoro-6-methoxybenzonitrile." Accessed March 10, 2026. [Link]

  • Sphinxsai. "Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile." Accessed March 10, 2026. [Link]

  • European Patent Office. "COMPOUNDS - EP 3810602 B1." Accessed March 10, 2026. [Link]

  • PubChem. "3-chloro-4-fluoro-5-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzonitrile." Accessed March 10, 2026. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Accessed March 10, 2026. [Link]

  • MDPI. "Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection." Accessed March 10, 2026. [Link]

  • RSC Publishing. "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." Accessed March 10, 2026. [Link]

  • NIST. "Benzonitrile - UV/Visible spectrum." Accessed March 10, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Welcome to the dedicated technical support center for the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields, improve purity, and overcome common synthetic challenges. Our recommendations are grounded in established chemical principles and field-proven insights to ensure you can proceed with confidence and scientific rigor.

I. Synthetic Overview: Nucleophilic Aromatic Substitution

The synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a fluoride from an activated aromatic ring by a nucleophile. In this case, 2,6-difluorobenzonitrile serves as the electrophilic partner, and the pyrazole anion acts as the nucleophile. The reaction is generally facilitated by a base to deprotonate the pyrazole.

Synthesis_of_2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Reaction_Mixture Reaction Mixture 2,6-Difluorobenzonitrile->Reaction_Mixture Pyrazole Pyrazole Pyrazole->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Product_Formation Nucleophilic Aromatic Substitution Reaction_Mixture->Product_Formation 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile Product_Formation->2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile Byproducts Byproducts Product_Formation->Byproducts

Caption: Synthetic pathway for 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue Potential Cause Troubleshooting Action
Low or No Product Yield Ineffective deprotonation of pyrazole.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions.
Low reaction temperature.Increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Monitor for potential side reactions at higher temperatures.
Impure starting materials.Verify the purity of 2,6-difluorobenzonitrile and pyrazole using techniques like NMR or GC-MS. Impurities can inhibit the reaction.
Formation of Side Products Reaction with residual water.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2]
Over-reaction or side reactions at high temperatures.Optimize the reaction temperature. A temperature screen can help identify the optimal balance between reaction rate and selectivity.
Competing reactions of the nitrile group.While less common under these conditions, ensure the workup procedure is not overly acidic or basic, which could lead to hydrolysis of the nitrile.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS. Continue the reaction until the starting material is consumed.
Poor solubility of reagents.Choose a solvent that effectively dissolves all reactants. Aprotic polar solvents like DMF or DMSO are often good choices for SNAr reactions.
Difficult Purification Co-elution of product and starting material.Optimize your chromatography conditions. A different solvent system or a different stationary phase may be required.
Formation of tar-like substances.This can result from decomposition at high temperatures. Consider running the reaction at a lower temperature for a longer duration.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of pyrazole in this reaction?

A1: The choice of base is critical. For effective deprotonation of pyrazole (pKa ≈ 14.2), a base with a conjugate acid pKa significantly higher than this is recommended. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well. Potassium carbonate (K₂CO₃) is a milder and often safer alternative that can also be effective, especially at higher temperatures.

Q2: Which solvent is most suitable for this synthesis?

A2: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices. Ensure the solvent is anhydrous to prevent unwanted side reactions.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the key safety precautions for this synthesis?

A4: 2,6-Difluorobenzonitrile is a toxic and irritating compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using sodium hydride, be aware that it is highly reactive with water and can be pyrophoric.

IV. Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,6-Difluorobenzonitrile

  • Pyrazole

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add pyrazole (1.1 equivalents).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. References

  • Organic Syntheses - Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. This reference provides procedural details for pyrazole synthesis, highlighting the importance of reaction conditions. [Link]

  • PMC - Optimization of Pyrazole Compounds as Antibiotic Adjuvants. This article discusses the synthesis of various pyrazole derivatives and can provide context for reaction optimization. [Link]

  • Google Patents - Method for purifying pyrazoles. This patent describes purification methods for pyrazole compounds, which can be relevant for the final product isolation.

Sources

Optimization

addressing side product formation in the synthesis of pyrazole derivatives

Technical Support Center: Pyrazole Synthesis A Guide to Troubleshooting and Controlling Side Product Formation Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis

A Guide to Troubleshooting and Controlling Side Product Formation

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, identify, and resolve common challenges in your experiments. This resource is structured to address issues from the most frequent high-level questions to in-depth troubleshooting of specific side product formations.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during pyrazole synthesis.

Q1: What are the most common types of side products I should expect in my pyrazole synthesis? A: The most frequently encountered side products include:

  • Regioisomers: This is the most common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. It results in a mixture of two or more pyrazole products with different substituent patterns, which can be very difficult to separate.[1][2]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent oxidation/aromatization can leave behind non-aromatic pyrazoline byproducts.[2][3][4] This is particularly common in syntheses starting from α,β-unsaturated aldehydes and ketones.[3]

  • Colored Impurities: The appearance of a strong yellow, red, or brown color in the reaction mixture often points to the decomposition or air-oxidation of the hydrazine starting material.[2][5]

  • Unreacted Starting Materials: The presence of leftover 1,3-dicarbonyl compounds or hydrazine is typically due to sub-optimal reaction conditions, incorrect stoichiometry, or poor reagent quality.[2]

Q2: How can I reliably identify the byproducts in my crude reaction mixture? A: A combination of chromatographic and spectroscopic techniques is essential. Thin-layer chromatography (TLC) provides a quick visual assessment of the number of components in your mixture.[2] For definitive structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for distinguishing between isomers, while Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for determining the molecular weights and structures of the various components.[2]

Q3: I used an unsymmetrical dicarbonyl and got two products. What is the primary cause? A: This is a classic regioselectivity problem. When you use an unsymmetrical 1,3-dicarbonyl (like benzoylacetone), the two carbonyl carbons are electronically and sterically different. The initial nucleophilic attack from the hydrazine can occur at either carbonyl group, leading down two different reaction pathways to form two distinct regioisomeric pyrazoles.[3][6][7] The final product ratio is dictated by the relative activation barriers of these competing pathways.[7]

Q4: My reaction turned dark red, and the final product is discolored. What happened and how can I fix it? A: A dark red or brown coloration is a strong indicator of hydrazine decomposition, a common issue with reagents like phenylhydrazine which are sensitive to air and light.[5] To prevent this, use fresh, high-purity hydrazine or a more stable salt form (e.g., phenylhydrazine HCl).[5] Critically, running the reaction under an inert atmosphere (Nitrogen or Argon) will significantly minimize this oxidative decomposition.[5] For purification, treating a solution of the crude product with activated charcoal is often effective at adsorbing these colored impurities.[2]

In-Depth Troubleshooting Guide 1: Mastering Regioselectivity

The formation of a single, desired regioisomer is often the most significant challenge in the synthesis of unsymmetrically substituted pyrazoles.

Scenario: "My reaction of 1-phenyl-1,3-butanedione with methylhydrazine is giving me a nearly 1:1 mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. How can I control the reaction to favor one product?"

Root Cause Analysis: The Competing Pathways

The Knorr pyrazole synthesis is the classic method, involving the condensation of a 1,3-dicarbonyl with a hydrazine.[5] With unsymmetrical reagents, the reaction branches at the very first step. The regiochemical outcome is a delicate balance of steric hindrance, carbonyl electrophilicity, and reaction conditions.[7] The initial attack of the hydrazine's substituted nitrogen (-NHCH₃) versus its unsubstituted nitrogen (-NH₂) on the two different carbonyls (the benzoyl vs. the acetyl group) determines the final substitution pattern.

Diagram: Knorr Synthesis Mechanism & Point of Divergence

Knorr_Mechanism cluster_start Starting Materials cluster_pathways Competing Initial Attack cluster_products Final Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at Carbonyl A Dicarbonyl->Attack_A Attack_B Attack at Carbonyl B Dicarbonyl->Attack_B Hydrazine Substituted Hydrazine Hydrazine->Attack_A Hydrazine->Attack_B Isomer_A Regioisomer A Attack_A->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_B->Isomer_B Cyclization & Dehydration

Caption: The divergence point in pyrazole synthesis leading to regioisomers.

Strategic Solutions to Control Regioselectivity
  • pH Control (Acid/Base Catalysis): The reaction's pH is a powerful tool.

    • Acidic Conditions: In the presence of an acid catalyst (e.g., acetic acid, HCl), the carbonyl oxygen is protonated, increasing the carbon's electrophilicity. The more basic carbonyl oxygen will be protonated preferentially, directing the nucleophilic attack of the hydrazine.

    • Basic Conditions: Under basic conditions, an enolate may form. The subsequent reaction pathway is often different, and this can be exploited to favor one isomer.

  • Solvent and Temperature Optimization:

    • Solvent Polarity: The choice of solvent can influence which reaction pathway is favored by selectively stabilizing one of the transition states. Experiment with a range from non-polar (e.g., toluene) to polar protic (e.g., ethanol) and polar aprotic (e.g., DMF) solvents.

    • Temperature: Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the reaction to equilibrate and form the more thermodynamically stable product.

  • "Locked" Synthon Strategies: Instead of a 1,3-dicarbonyl, use a precursor where the regiochemistry is pre-determined.

    • Enaminones: Reacting an enaminone with hydrazine can provide a highly regioselective route to pyrazoles.[1]

    • α,β-Alkynic Ketones: The reaction of α,β-alkynic (acetylenic) ketones with hydrazines often proceeds with excellent regioselectivity to yield 1,3,5-trisubstituted pyrazoles.[1][3]

Data Table: Illustrative Effect of Conditions on Regioisomer Ratio
ConditionSolventCatalystTemperature (°C)Regioisomer A:B Ratio (Illustrative)Primary Influencing Factor
1EthanolAcetic Acid8085 : 15Electronic (Protonation of more basic carbonyl)
2TolueneNone11060 : 40Thermodynamic Control
3THFNaH2510 : 90Kinetic Control (Enolate formation)
4DMFNone10055 : 45Solvent Stabilization

In-Depth Troubleshooting Guide 2: Eliminating Impurities and Driving Reactions to Completion

Scenario: "My TLC shows a spot corresponding to my starting material, and a new, more polar spot below my desired pyrazole product. The isolated product is also a stubborn yellow color."

Root Cause Analysis: Stalled Reactions and Degradation
  • Incomplete Aromatization: The cyclization of a hydrazine with a 1,3-dicarbonyl or α,β-unsaturated ketone first forms a non-aromatic pyrazoline (dihydropyrazole) intermediate. An explicit oxidation or dehydration step is required to form the stable aromatic pyrazole ring. If this step is inefficient, the pyrazoline will remain as a significant byproduct.[3][4]

  • Hydrazine Instability: As mentioned in the FAQs, hydrazines can oxidize, especially in the presence of air, leading to highly colored impurities that can be difficult to remove.[5]

  • Sub-optimal Conditions: Insufficient heat, short reaction times, or the absence of a required catalyst can lead to incomplete conversion of starting materials.[2]

Diagram: Troubleshooting Workflow for Impurity Issues

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR) Impurity_Type Identify Main Impurity Start->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM SM spots on TLC Pyrazoline Pyrazoline Intermediate Impurity_Type->Pyrazoline Non-aromatic signals in NMR Color Colored Impurities Impurity_Type->Color Dark reaction mixture Sol_SM Increase Temp/Time Check Stoichiometry Add Catalyst Unreacted_SM->Sol_SM Sol_Pyrazoline Add Mild Oxidant (I₂, Air) Heat in DMSO Pyrazoline->Sol_Pyrazoline Sol_Color Run under Inert Gas (N₂) Use Fresh Hydrazine Purify with Charcoal Color->Sol_Color Sol_Purify Purification: - Acid Wash (removes hydrazine) - Chromatography - Recrystallization Sol_SM->Sol_Purify Sol_Pyrazoline->Sol_Purify Sol_Color->Sol_Purify

Caption: A logical workflow for diagnosing and solving common impurity issues.

Strategic Solutions for a Clean Reaction
  • Driving Aromatization: If you suspect a pyrazoline intermediate, introduce a final step to promote aromatization.

    • Simply heating the reaction mixture in DMSO under an oxygen atmosphere can be effective.[8]

    • Adding a mild chemical oxidant like iodine (I₂) or using a copper catalyst with air can facilitate the dehydrogenation.[3][6]

  • Ensuring Reagent Quality and Inert Atmosphere:

    • Always use hydrazine from a freshly opened bottle or purify stored hydrazine before use.

    • For any synthesis sensitive to oxidation, assemble your glassware hot to remove moisture and purge the entire system with Nitrogen or Argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Effective Purification Strategies:

    • Acidic Wash: Unreacted hydrazine is basic. During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will convert the leftover hydrazine into its water-soluble hydrochloride salt, effectively removing it from your product.[2]

    • Charcoal Treatment: Before final purification, dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. This is highly effective for removing dark, non-polar impurities.[2]

Validated Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a standard synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.

  • Materials: Phenylhydrazine, ethyl acetoacetate, ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine ethyl acetoacetate (1 equivalent) and ethanol.

    • Add phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole.[9]

Protocol 2: Purification via Acid Wash to Remove Hydrazine
  • Procedure:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

    • Shake the funnel vigorously, venting occasionally. Allow the layers to separate.

    • Drain the lower aqueous layer, which now contains the protonated hydrazine salt.

    • Wash the organic layer again with 1M HCl, followed by a wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the hydrazine-free crude product.[2]

Protocol 3: Identification of Byproducts by GC-MS
  • Procedure:

    • Prepare a dilute solution (~1 mg/mL) of the crude reaction mixture in a volatile organic solvent like dichloromethane or methanol.

    • Filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

    • Inject a small volume (e.g., 1 µL) of the filtered solution into the GC-MS instrument.

    • Run a standard temperature program (e.g., ramp from 50 °C to 250 °C) to separate the components on the GC column.

    • Analyze the mass spectrum corresponding to each eluted peak. Compare the molecular ion and fragmentation patterns to the expected structures of your product, starting materials, and potential side products (e.g., regioisomers, pyrazolines).[2]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • IOPscience. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Solution Stability of 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile . Because this compound features a highly activated, electron-deficient aromatic system, it presents unique stability challenges in solution. This guide bridges theoretical reaction mechanisms with field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my compound degrade rapidly when dissolved in methanol or ethanol? A1: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr). In this molecule, the fluorine atom is situated ortho to a strongly electron-withdrawing nitrile group and a pyrazole ring, which highly activates the benzene ring toward nucleophilic attack[1]. In protic solvents like methanol, the solvent itself acts as a nucleophile, displacing the fluorine to form a methyl ether derivative. Fluoride is an exceptionally good leaving group in protic solvents because it becomes thermodynamically stabilized via strong hydrogen bonding[2]. Furthermore, recent computational studies indicate that such SNAr reactions often proceed via a rapid, concerted mechanism rather than forming a stable, stepwise Meisenheimer complex, making the degradation nearly instantaneous at room temperature[3]. Actionable Advice: Strictly avoid primary and secondary alcohols. Use anhydrous, aprotic solvents for all stock solutions.

Q2: I am observing a polar byproduct when formulating in aqueous buffers. What is happening? A2: You are likely observing the hydrolysis of the nitrile group. Benzonitriles, especially those with electron-withdrawing substituents, are prone to hydration. Under strong acidic or basic conditions, the nitrile (-CN) group hydrolyzes first to a primary amide (-CONH₂), and subsequently to a carboxylic acid (-COOH)[1]. This degradation follows a consecutive first-order kinetic process[4]. While the ortho, ortho-disubstitution (fluoro and pyrazole) provides some steric shielding, prolonged exposure to pH extremes will inevitably drive hydration. Actionable Advice: If aqueous media are mandatory for your biological assays, maintain a strictly neutral pH (6.5–7.0) using non-nucleophilic buffers (e.g., HEPES) and prepare dilutions immediately before use.

Q3: Does the choice of aprotic solvent affect the SNAr degradation rate if trace impurities are present? A3: Yes. In highly polar aprotic solvents like DMSO, the solvation environment can stabilize intermediate transition states during nucleophilic attack. Kinetic studies on ortho-fluoronitrobenzenes demonstrate that DMSO considerably stabilizes the intermediate complex through solvation[5]. Consequently, if your DMSO contains trace nucleophilic impurities (such as secondary amines from manufacturing), the SNAr degradation of your compound will be drastically accelerated. Actionable Advice: Only use ultra-high purity, amine-free, and anhydrous DMSO or Acetonitrile (MeCN).

Part 2: Experimental Methodologies & Self-Validating Protocols

Protocol 1: Preparation of High-Stability Stock Solutions

This protocol incorporates built-in validation steps to ensure the solvent environment is inert before committing the compound to long-term storage.

  • Atmospheric Control: Purge a clean, dry amber glass vial with an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen, which exacerbate degradation over time[1].

  • Solvent Deoxygenation: Select anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Degas the solvent via sparging with Argon for 15 minutes prior to use.

  • Dissolution: Weigh the 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile powder and transfer it to the purged vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Self-Validation (LC-MS Baseline): Immediately withdraw a 10 µL aliquot and analyze it via LC-MS to establish a Day 0 purity baseline. The mass spectrum must confirm the parent ion without +18 Da (hydration to amide) or +32 Da (methoxy substitution, indicating protic contamination) peaks. This step proves your solvent was truly inert.

  • Storage: Aliquot the validated solution into single-use amber vials, blanket the headspace with Argon, and store at -20°C.

Protocol 2: Accelerated Forced Degradation Profiling

Use this workflow to determine the exact stability limits of your specific assay formulation.

  • Sample Preparation: Prepare 1 mM solutions of the compound in three distinct environments:

    • (A) 50:50 MeCN : Water (pH 7.0)

    • (B) 50:50 MeCN : 0.1M HCl

    • (C) 50:50 MeCN : 0.1M NaOH

  • Thermal Stress: Incubate all samples at 40°C in a thermomixer.

  • Time-Course Sampling: Withdraw 50 µL aliquots at T=0, 2h, 4h, and 24h. Critical: Quench basic/acidic samples with a neutralizing buffer immediately upon withdrawal to halt degradation.

  • Self-Validation (Mass Balance): Analyze via UPLC-UV (254 nm). Ensure that the sum of the parent peak area and all degradation product peak areas equals the total peak area of the T=0 sample. This validates that no volatile degradants were lost and that your detector response is linear.

Part 3: Quantitative Data Summaries

Table 1: Expected Stability Profile of 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Solvent / ConditionPrimary Degradation RiskEstimated Stability (25°C)Recommended Action
Methanol / Ethanol High (SNAr displacement of Fluorine)< 24 hoursStrictly avoid protic solvents.
Aqueous (pH < 4 or > 9) Moderate (Nitrile Hydrolysis to Amide)1 - 3 daysBuffer to pH 6.5 - 7.0; use fresh.
Anhydrous DMSO Low (Stable if strictly amine-free)> 6 months (at -20°C)Validate solvent purity via LC-MS.
Acetonitrile (MeCN) Low (Highly stable)> 6 months (at -20°C)Preferred for long-term stock storage.

Part 4: Visualizations

Pathways Parent 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile (Intact Compound) Path1 Nucleophilic Attack (SNAr) by Protic Solvents Parent->Path1 MeOH, EtOH, Amines Path2 Nitrile Hydrolysis by Aqueous Acid/Base Parent->Path2 H2O + pH Extremes Deg1 Fluorine Displacement (Ether/Amine Adducts) Path1->Deg1 Concerted Mechanism Deg2 Amide or Carboxylic Acid Formation Path2->Deg2 Hydration Reaction

Structural degradation pathways: SNAr displacement vs. nitrile hydrolysis.

Protocol S1 1. Weigh Compound (Inert Gas) S2 2. Add Aprotic Solvent (Anhydrous DMSO/MeCN) S1->S2 S3 3. Buffer (If Aqueous) (pH 6.5 - 7.0) S2->S3 S4 4. Store Aliquots (-20°C, Amber Vials) S3->S4

Step-by-step workflow for the preparation of high-stability stock solutions.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange. 2

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. 3

  • Preventing decomposition of 5-(Aminomethyl)-2-fluorobenzonitrile during reactions. Benchchem. 1

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. 4

  • Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Researcher.life. 5

Sources

Optimization

Pyrazole-Based Inhibitors: Selectivity &amp; Off-Target Mitigation Support Center

Welcome to the Technical Support Center for pyrazole-based kinase inhibitors. As drug development professionals, you know that while the pyrazole ring is a highly effective "privileged scaffold" for targeting the kinome,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole-based kinase inhibitors. As drug development professionals, you know that while the pyrazole ring is a highly effective "privileged scaffold" for targeting the kinome, its structural nature often leads to promiscuous binding and complex cellular toxicities.

This guide is designed by application scientists to help you diagnose, troubleshoot, and structurally engineer your way out of off-target bottlenecks using self-validating experimental systems.

Diagnostic FAQ: The Mechanics of Pyrazole Promiscuity

Q: Why do my pyrazole-based inhibitors frequently exhibit off-target kinase activity across distinct subfamilies? A: The pyrazole moiety acts as an excellent mimic for the adenine ring of ATP, allowing it to form critical, high-affinity hydrogen bonds with the highly conserved hinge region of protein kinases[1]. Because this ATP-binding pocket is structurally homologous across the >500 kinases in the human kinome, linear pyrazole derivatives often bind unintended targets. For instance, inhibitors rationally designed for CDK16 frequently exhibit potent, unintended off-target activity against CDK2, JNK3, and GSK3B[2].

Q: My cellular assay shows unexpected downstream pathway modulation, but my kinome profiling shows high selectivity. Could there be non-binding off-target effects? A: Yes. Kinase inhibitors can induce off-target effects through a systems-level phenomenon known as retroactivity[3]. When an inhibitor sequesters its target kinase, it alters the covalent modification cycles and the availability of shared upstream activators. This perturbation can propagate upstream, inadvertently turning "on" parallel signaling cascades even if your pyrazole compound does not physically bind the off-target kinases[3].

Troubleshooting Guide: Resolving Selectivity Bottlenecks

Issue A: High Background Toxicity in Cellular Assays

Symptom: Your pyrazole compound exhibits an IC50 of 10 nM in biochemical assays but causes widespread cell death at 50 nM, masking the intended phenotypic readouts. Root Cause: This is typically driven by off-target inhibition of essential kinases (e.g., LIMK1/2, Aurora kinases) or generalized cytotoxicity that does not correlate with your primary target[4]. Resolution Strategy:

  • Perform Isothermal Dose-Response CETSA (ITDRF-CETSA): Compare the IC50 of target engagement in intact cells versus the concentration that induces toxicity. If toxicity occurs at concentrations far exceeding the saturation point of target engagement, the toxicity is definitively off-target[5].

  • Implement Macrocyclization: If the linear pyrazole is promiscuous, cyclizing the linear pharmacophore via a linker restricts conformational flexibility. This "locks" the 3D structure into a conformation that fits only the target kinase, significantly reducing off-target binding[4][6].

Issue B: Unacceptable Cross-Reactivity with GSK3B

Symptom: Your primary target is selectively inhibited, but GSK3B is also potently inhibited, leading to unwanted glycogen synthase modulation. Root Cause: The 3-amino-1H-pyrazole core frequently stabilizes GSK3B due to favorable pocket geometry[2]. Resolution Strategy: Introduce steric bulk (e.g., alkyl residues or rigid linkers) on the pyrazole ring. Structural modifications, such as converting an ester linkage to an amide or employing an aromatic linker in a macrocyclic design, have been proven to drop GSK3B affinity from the nanomolar to the high micromolar range[2][6].

Experimental Protocols: Validating Target Engagement

To definitively prove that your pyrazole inhibitor's cellular effects are driven by the intended target and not off-target toxicity, you must employ a self-validating biophysical system.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Proteins denature and aggregate at elevated temperatures. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tagg​ ) higher. This allows you to differentiate true intracellular target engagement from off-target cytotoxicity[7][8].

Step-by-Step Methodology:

  • Cell Preparation & Dosing:

    • Culture your target cell line to 70-80% confluency.

    • Treat cells with the pyrazole inhibitor at varying concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours to allow for intracellular equilibration[5].

  • Thermal Aliquoting:

    • Harvest intact cells, wash thoroughly with PBS, and resuspend in a physiological buffer supplemented with protease inhibitors.

    • Divide the cell suspension equally into PCR tubes (e.g., 50 µL per tube).

  • Thermal Challenge:

    • Heat the tubes in a thermal cycler across a predefined temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed immediately by 3 minutes at room temperature to allow for irreversible precipitation of denatured proteins[8][9].

  • Lysis and Separation:

    • Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) or non-denaturing detergents.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the insoluble, denatured protein aggregates[7].

  • Quantification:

    • Collect the supernatant, which contains the soluble, stabilized protein.

    • Analyze via Western Blot or AlphaScreen. Calculate the ΔTagg​ (shift in melting temperature). A positive shift confirms direct, intracellular target engagement[7].

Data Presentation: Tracking Selectivity Improvements

The following table summarizes the quantitative impact of structural optimization (specifically macrocyclization) on the off-target profile of promiscuous pyrazole-based inhibitors[4][6].

Compound ClassScaffold TypePrimary Target IC50Off-Target 1 (GSK3B) IC50Off-Target 2 (LIMK2) EC50Selectivity Profile
Compound 1 Linear 3-amino-pyrazole4.0 nM (CDK16)4.0 nM< 100 nMHighly Promiscuous
Compound 8a Macrocyclic pyrazole506 nM (BMPR2)> 10.0 µM> 5.0 µMHighly Selective
JA310 (21c) Macrocyclic pyrazole76 nM (MST3)> 30.0 µM1.4 µMExcellent

Table 1: Comparison of linear vs. macrocyclic pyrazole inhibitors. Macrocyclization drastically reduces off-target affinity for GSK3B and LIMK2 while maintaining primary target potency.

Visualizations of Selectivity Workflows and Mechanisms

G Start Synthesize Pyrazole Inhibitor Kinome Kinome Profiling (e.g., KINOMEscan) Start->Kinome Decision1 Selectivity Score < 40%? Kinome->Decision1 CETSA Cellular Thermal Shift Assay (CETSA) Decision1->CETSA Yes (Selective) Macro Structural Optimization (e.g., Macrocyclization) Decision1->Macro No (Promiscuous) Lead Lead Candidate Validation CETSA->Lead On-Target Confirmed Macro->Kinome Iterative Design

Workflow for evaluating and optimizing pyrazole-based kinase inhibitor selectivity.

Retroactivity Inhibitor Pyrazole Inhibitor Target Primary Target (e.g., CDK16) Inhibitor->Target Intended Binding OffTarget Off-Target Kinase (e.g., GSK3B) Inhibitor->OffTarget Promiscuous Hinge Binding Shared Shared Upstream Activator Target->Shared Normal Activation Retro Retroactive Signal Propagation Target->Retro Enzyme Sequestration OffTarget->Shared Normal Activation Shared->OffTarget Spurious Activation Retro->Shared Alters Upstream Dynamics

Mechanisms of pyrazole off-target effects via direct binding and retroactive signaling.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: NIH / PubMed Central URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: NIH / PubMed Central URL:[Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) Source: Taylor & Francis URL:[Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NIH / PubMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile (CAS: 1267462-38-3)[1].

The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,6-difluorobenzonitrile and pyrazole. While this reaction is straightforward at the bench scale, transitioning to pilot-plant reactors introduces critical challenges in regioselectivity, thermal management, and downstream purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a robust, high-yielding process.

PART 1: Mechanistic & Workflow Visualization

Understanding the electronic nature of the SNAr reaction is critical for scale-up. The electron-withdrawing cyano (-CN) group strongly activates the ortho-fluorine positions by stabilizing the anionic Meisenheimer intermediate[2].

Mechanism SM 2,6-Difluorobenzonitrile (Electrophile) Complex Meisenheimer Complex (Stabilized by -CN) SM->Complex Attack Nuc Pyrazole Anion (Nucleophile) Nuc->Complex Base-mediated Product Mono-substituted Product (Target) Complex->Product F- Elimination Bis Bis-substituted Byproduct (Impurity) Product->Bis Excess Nuc / >70°C

SNAr mechanism showing Meisenheimer complex stabilization and bis-substitution risk.

Workflow Prep 1. Reactor Prep MeCN, K2CO3, 2,6-DFBN Dosing 2. Controlled Dosing Pyrazole added over 3h at 60°C Prep->Dosing Heat to 60°C Reaction 3. SNAr Reaction Hold at 65°C until completion Dosing->Reaction Exotherm Control Workup 4. Aqueous Quench Filter inorganic salts Reaction->Workup Cool to 20°C Cryst 5. Crystallization EtOH/Water system Workup->Cryst Solvent Swap QA 6. Final Product >99% Purity, <0.5% Bis-adduct Cryst->QA Filtration & Drying

Optimized pilot-scale workflow from controlled dosing to final crystallization.

PART 2: Troubleshooting Guides & FAQs

Q1: We are observing 10-15% of the bis-substituted byproduct (2,6-di(1H-pyrazol-1-yl)benzonitrile). How do we achieve strict mono-selectivity? Expert Insight: The cyano group activates both ortho-fluorine positions[2]. Once the first pyrazole is added, the ring is slightly deactivated due to the electron-donating nature of the pyrazole nitrogen. However, the second fluorine remains susceptible to nucleophilic attack if the reaction is pushed too hard. Solution:

  • Stoichiometry: Strictly limit pyrazole to 1.02 equivalents.

  • Temperature Control: Do not exceed 65 °C. The activation energy for the second substitution is higher; keeping the temperature moderate kinetically favors the mono-adduct.

  • Dosing Strategy: Dose the pyrazole slowly into the 2,6-difluorobenzonitrile solution. This ensures the electrophile is always in massive excess relative to the active nucleophile in the reactor.

Q2: During a 50 L scale-up, we experienced a rapid temperature spike (thermal runaway) upon base addition. How can we safely manage the exotherm? Expert Insight: SNAr reactions are highly exothermic. Adding a strong base to a bulk mixture of pyrazole and 2,6-difluorobenzonitrile generates the pyrazolide anion en masse, which immediately reacts and releases significant heat. Solution: Implement a "controlled nucleophile dosing" protocol. Suspend K2CO3 and 2,6-difluorobenzonitrile in the solvent and heat to the target temperature. Dose a solution of pyrazole into the reactor over 3 hours. This makes the pyrazole addition the rate-limiting step, allowing the reactor's cooling jacket to efficiently remove the heat of reaction.

Q3: We are using DMF as the solvent, but removing it during workup is causing product degradation and extending cycle times. What are the alternatives? Expert Insight: While DMF is the classic polar aprotic solvent for SNAr[3], its high boiling point and water miscibility make it notoriously difficult to remove on scale without extensive aqueous washing, which leads to yield loss. Solution: Transition the process to Acetonitrile (MeCN). MeCN provides sufficient polarity to dissolve the reactants and stabilize the Meisenheimer transition state[4], but it can be easily distilled off under reduced pressure at lower temperatures (<40 °C).

Q4: What is the optimal crystallization strategy to achieve >99% purity without column chromatography? Expert Insight: The crude product typically contains unreacted 2,6-difluorobenzonitrile, traces of the bis-adduct, and inorganic salts. Solution: A binary solvent system of Ethanol and Water (EtOH/H2O) is highly effective. The mono-substituted product has a steep solubility curve in EtOH. Dissolve the crude in minimal hot EtOH (70 °C), then slowly add water (anti-solvent) until the cloud point is reached. Cool to 5 °C at a rate of 10 °C/hour to grow large, filterable crystals. This completely rejects the more lipophilic bis-adduct into the mother liquor.

PART 3: Quantitative Process Data

The following table summarizes the evolution of the synthesis parameters from bench to optimized pilot scale, demonstrating the impact of causality-driven process changes on yield and purity.

ScaleSolventBaseDosing StrategyTempYieldMono-PurityBis-Impurity
10 g (Bench) DMFK2CO3All-at-once90 °C68%85.2%12.5%
100 g (Pilot) DMFK2CO3Slow Base Addition70 °C75%92.1%5.4%
1.0 kg (Optimized) MeCNK2CO3Slow Pyrazole Dosing65 °C88%>99.5%<0.2%

PART 4: Step-by-Step Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless In-Process Control (IPC) criteria are met.

Objective: Synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile via controlled SNAr.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2. Charge 2,6-difluorobenzonitrile (1.00 kg, 7.19 mol) and anhydrous K2CO3 (1.19 kg, 8.63 mol, 1.2 eq).

  • Solvent Addition: Add Acetonitrile (MeCN, 8.0 L). Initiate stirring at 250 rpm. Heat the suspension to 60 °C using the reactor jacket.

  • Nucleophile Dosing (Critical Step): Prepare a solution of pyrazole (0.50 kg, 7.33 mol, 1.02 eq) in MeCN (2.0 L). Using a dosing pump, add the pyrazole solution to the reactor over a strict 3-hour period.

    • Causality: Slow dosing ensures pyrazole is the limiting reagent, preventing thermal runaway and minimizing bis-substitution.

  • Reaction Maturation: Once dosing is complete, raise the internal temperature to 65 °C. Hold for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture for HPLC analysis.

    • Self-validation: Proceed to workup ONLY when 2,6-difluorobenzonitrile is <2% area and the bis-adduct is <1% area. If starting material remains, continue heating in 2-hour increments.

  • Workup: Cool the reactor to 20 °C. Filter the mixture through a Celite pad to remove insoluble inorganic salts (KF, K2CO3). Wash the filter cake with fresh MeCN (2.0 L).

  • Concentration & Solvent Swap: Transfer the filtrate to a rotary evaporator. Concentrate under reduced pressure (40 °C, 100 mbar) to a thick oil. Add Ethanol (3.0 L) and re-concentrate to remove residual MeCN.

  • Crystallization: Redissolve the oil in Ethanol (4.0 L) at 70 °C. Slowly add Deionized Water (1.5 L) until the mixture becomes slightly turbid (cloud point). Seed with pure product if available. Cool the mixture linearly to 5 °C over 6 hours.

  • Isolation: Filter the crystallized product. Wash with ice-cold EtOH/Water (1:1, 1.0 L). Dry in a vacuum oven at 45 °C for 24 hours to yield the final product.

PART 5: References

  • National Institutes of Health (NIH). "Interrupted SNAr-Alkylation Dearomatization." PMC. Available at: [Link]

  • D-NB.info. "1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. "Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution." ResearchGate Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Assessing the Pharmacokinetic Properties of Fluorinated Pyrazole Compounds

Introduction: The Strategic Advantage of Fluorination in Pyrazole Scaffolds The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] However...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] However, optimizing a lead compound's biological activity while ensuring it can reach its target and persist long enough to be effective—the essence of pharmacokinetics (PK)—is a perennial challenge. This is where the strategic incorporation of fluorine comes into play.

Fluorine, the most electronegative element, possesses a unique combination of properties: a small atomic radius akin to hydrogen, and a carbon-fluorine (C-F) bond of exceptional strength.[2][3][4] When introduced into a pyrazole scaffold, these properties can profoundly and often predictably modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[1][3] Fluorination is not merely an atomic substitution; it is a strategic tool to enhance metabolic stability, modulate lipophilicity and pKa, and ultimately improve bioavailability and in vivo efficacy.[3][5][6][7]

This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyrazole analogues, moving beyond theoretical benefits to outline the practical experimental workflows required to validate these pharmacokinetic improvements. We will explore the causality behind experimental choices and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.

Pillar 1: The Mechanistic Impact of Fluorination on Physicochemical Drivers of PK

Before delving into experimental protocols, it is crucial to understand why fluorination is such a powerful tool. The improvements in the ADME profile are not serendipitous; they are a direct consequence of fundamental changes in the molecule's physicochemical properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[3] Placing fluorine at a site that is a known metabolic "soft spot" on the pyrazole or its substituents can effectively block this pathway, thereby increasing the drug's half-life and oral exposure.[3]

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. On an aliphatic chain, fluorine's inductive effect typically decreases lipophilicity. However, on an aromatic ring like phenyl-pyrazole, a fluorine atom generally increases lipophilicity.[3] This modulation is critical because lipophilicity governs a delicate balance: it must be high enough for the compound to cross lipid cell membranes (absorption) but not so high that it causes poor solubility or high plasma protein binding.[3]

  • Acidity/Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] By making an amine less basic, fluorination can reduce unwanted ionization at physiological pH. This is advantageous because the neutral form of a drug is generally more permeable across cell membranes, leading to better absorption.[3]

This interplay of properties is the foundation upon which we build our experimental assessment.

Pillar 2: Experimental Workflows for a Validated PK Assessment

A robust assessment of pharmacokinetic properties requires a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models. The diagram below outlines a typical workflow designed to characterize and compare fluorinated and non-fluorinated pyrazole analogues.

G cluster_0 In Vitro / In Silico Screening (Early Stage) cluster_1 In Vivo Evaluation (Preclinical) cluster_2 Decision Point A Compound Synthesis (Fluorinated vs. Non-Fluorinated Analogues) B Physicochemical Properties (Solubility, LogP, pKa) A->B C In Silico ADME Prediction (e.g., SwissADME) A->C E Permeability Assay (e.g., PAMPA, Caco-2) B->E D Metabolic Stability Assay (Liver Microsomes, Hepatocytes) C->D J Profile Acceptable? D->J E->J F Animal Dosing (Oral, IV) G Blood Sampling & Analysis (LC-MS/MS) F->G H PK Parameter Calculation (Clearance, t½, AUC, F%) G->H I Metabolite Identification H->I I->J K Advance to Efficacy/Tox Studies J->K Yes L Re-design / SAR J->L No

Sources

Safety & Regulatory Compliance

Safety

2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile As a critical intermediate in the synthesis of complex pharmaceutical agents—particularly in the development of fibrinolys...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

As a critical intermediate in the synthesis of complex pharmaceutical agents—particularly in the development of fibrinolysis inhibitors and other targeted therapeutics—2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile (CAS: 1267462-38-3) is a common fixture in drug discovery laboratories. However, its specific chemical architecture demands rigorous, scientifically grounded disposal protocols.

This guide provides drug development professionals with the operational logic and step-by-step methodologies required to safely manage this compound's lifecycle, ensuring compliance with environmental regulations and institutional safety standards.

Chemical Profiling & The Causality of Disposal Protocols

To understand the disposal requirements for 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile, we must analyze its structural components and how they behave at the end of their lifecycle.

  • The Halogen Factor (Fluorine): The presence of the fluorine atom classifies this compound, and any solutions containing it, as Halogenated Organic Waste [1]. The causality here is critical: during standard thermal destruction (incineration), halogenated compounds generate highly corrosive and toxic acid gases, such as hydrogen fluoride (HF)[2]. Therefore, this waste must be segregated and sent to specialized high-temperature incinerators equipped with alkaline gas scrubbers designed to neutralize these emissions.

  • The Nitrile Group: Nitriles can release toxic nitrogen oxides (NOx) or, under incomplete combustion conditions, trace cyanide compounds. High-temperature, oxygen-rich incineration is required to fully oxidize the nitrogen to relatively harmless diatomic nitrogen ( N2​ ) or scrubbable NOx.

Mixing this compound with non-halogenated waste streams is a severe operational failure. It not only violates Environmental Protection Agency (EPA) guidelines under 40 CFR § 268.32[3] but can also cause catastrophic corrosion to standard incinerators and result in the environmental release of toxic byproducts.

Quantitative Data & Segregation Parameters

Proper segregation is the cornerstone of laboratory waste management. The following table summarizes the operational parameters for isolating 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile waste.

ParameterSpecification & Rationale
Waste Classification Halogenated Organic Waste (Solid or Liquid)[1][4].
Primary Hazard Toxic/Irritant. Generates toxic fumes (HF, NOx) upon combustion[2].
Container Compatibility High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential trace acid generation or corrosion[5].
Incompatibilities Strong oxidizing agents, strong acids, strong bases. Mixing can cause exothermic reactions or degrade the nitrile group.
EPA Regulatory Alignment Must be handled in accordance with institutional guidelines for halogenated organics, often aligning with F-series or generic toxic waste codes depending on the solvent vehicle[3][6].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for disposing of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile. Every step is designed to minimize exposure and ensure regulatory compliance.

Phase 1: Containment and Segregation

  • Determine the Physical State: Identify if the waste is a pure solid (e.g., spent powder, contaminated weighing paper) or dissolved in a solvent (e.g., reaction mother liquor, chromatography fractions).

  • Select the Receptacle:

    • For Solids: Place in a sealable, heavy-duty plastic jar or double-bag in compatible transparent waste bags.

    • For Liquids: Use a dedicated, vapor-tight HDPE or glass carboy specifically designated for "Halogenated Organic Liquid Waste"[5].

  • Enforce the Halogen Rule: Even if 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile is dissolved in a non-halogenated solvent (like Ethyl Acetate or Hexane), the entire mixture must now be classified and disposed of as Halogenated Waste[5]. The presence of the fluorine atom dictates the entire stream's fate.

Phase 2: Labeling and Storage 4. Complete Chemical Identification: Label the container immediately before the first drop or particle is added[5]. Do not use abbreviations. The label must explicitly read: "Waste: 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile" alongside the names of any associated solvents. 5. Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a properly functioning fume hood or ventilated safety cabinet[1]. Keep away from heat sources and incompatible chemicals (oxidizers).

Phase 3: Handoff and Final Destruction 6. EHS Transfer: Once the container is full (leaving at least 10% headspace for vapor expansion), initiate a transfer request with your institution's Environmental Health and Safety (EHS) department. 7. Verification: EHS will transfer the material to a licensed hazardous waste vendor for high-temperature incineration (typically >1000°C) with appropriate flue gas desulfurization and halogen scrubbing systems[2].

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the decision-making process for routing 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile into the correct waste stream.

G Start Waste Generation: 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile State Determine Physical State Start->State Solid Pure Solid / Contaminated Consumables State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Solid Hazardous Waste Stream (Sealed HDPE / Glass) Solid->SolidWaste CheckSolvent Is the solvent halogenated? (e.g., DCM, Chloroform) Liquid->CheckSolvent EHS EHS Collection & High-Temp Incineration (Alkaline Scrubbing Required) SolidWaste->EHS HaloWaste Halogenated Liquid Waste Stream CheckSolvent->HaloWaste Yes NonHaloWaste Mixed Halogenated Waste Stream (Solute dictates stream) CheckSolvent->NonHaloWaste No HaloWaste->EHS NonHaloWaste->EHS

Workflow for the segregation and disposal of 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile.

References

  • HSC Prep. Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Retrieved from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from: [Link]

  • University of Illinois Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from: [Link]

  • University of Akron. Halogenated Waste Guidelines. Retrieved from: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from: [Link]

  • Western Kentucky University. EPA HAZARDOUS WASTE CODES. Retrieved from: [Link]

Sources

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